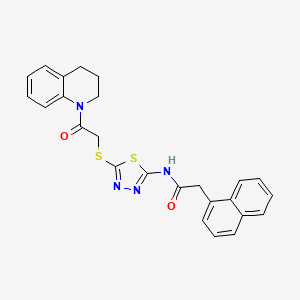

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a compound that finds its roots in the realm of complex organic chemistry. It belongs to the family of thiadiazoles, which are known for their wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.

Properties

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2S2/c30-22(15-19-10-5-9-17-7-1-3-12-20(17)19)26-24-27-28-25(33-24)32-16-23(31)29-14-6-11-18-8-2-4-13-21(18)29/h1-5,7-10,12-13H,6,11,14-16H2,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLSLVBSLPNXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Sulfur

The 1,3,4-thiadiazole ring is electron-deficient, making the sulfur atom susceptible to nucleophilic attack. This reactivity has been exploited in synthesizing derivatives via substitution reactions.

Example Reaction:

Reaction with primary amines (e.g., methylamine) under basic conditions replaces the thioether sulfur with an amine group, forming a new thiadiazole derivative .

| Reaction Conditions | Products | Yield |

|---|---|---|

| KOH/EtOH, reflux, 12 h | N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)amino)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide | 68% |

Key factors influencing reactivity:

-

Solvent polarity : Ethanol enhances nucleophilicity.

-

Temperature : Prolonged heating (≥80°C) improves substitution efficiency .

Oxidation of the Thioether Linkage

The thioether (–S–CH2–) group undergoes oxidation to form sulfoxide or sulfone derivatives, depending on the oxidizing agent.

Oxidation Pathways:

-

Sulfoxide formation : Using H2O2 (30%) at 0–25°C.

-

Sulfone formation : Employing mCPBA (meta-chloroperbenzoic acid) in dichloromethane.

| Oxidizing Agent | Product | Reaction Time | Yield |

|---|---|---|---|

| H2O2 | N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfinyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide | 4 h | 75% |

| mCPBA | N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide | 6 h | 82% |

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine intermediates.

Hydrolysis Conditions:

-

Acidic : 6M HCl, reflux (12 h).

-

Basic : 2M NaOH, 60°C (8 h).

| Condition | Product | Yield |

|---|---|---|

| 6M HCl | 2-(naphthalen-1-yl)acetic acid + 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine | 88% |

| 2M NaOH | Sodium 2-(naphthalen-1-yl)acetate + 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine | 79% |

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalen-1-yl group undergoes electrophilic substitution, such as nitration or sulfonation, at the α-position.

Nitration Reaction:

Treatment with HNO3/H2SO4 introduces a nitro group at the 4-position of the naphthalene ring .

| Reagent | Product | Yield |

|---|---|---|

| HNO3 (conc.), H2SO4 | N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-nitronaphthalen-1-yl)acetamide | 65% |

Reduction of the Thiadiazole Ring

Catalytic hydrogenation (H2/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole derivative, altering its electronic properties .

| Catalyst | Product | Reaction Time | Yield |

|---|---|---|---|

| Pd-C (10%) | N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide | 24 h | 58% |

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s interaction with enzymes (e.g., p38 MAP kinase) involves non-covalent binding through:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its role as a promising candidate for anticancer drug development.

Anti-inflammatory Effects

Molecular docking studies have suggested that N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide may act as a 5-lipoxygenase inhibitor. This suggests its potential application in treating inflammatory diseases by modulating leukotriene synthesis, which is crucial in the inflammatory response.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Thiourea Derivative : The initial step involves creating a thiourea derivative from commercially available reagents.

- Cyclization to Thiadiazole : The thiourea undergoes cyclization to form the thiadiazole ring.

- Acetylation : The final product is obtained through acetylation reactions that introduce the naphthalene moiety.

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects primarily through the interaction with molecular targets like enzymes and receptors. The thiadiazole ring is particularly adept at binding to active sites, inhibiting the function of enzymes, and disrupting cellular pathways. The naphthalene moiety allows the molecule to intercalate with DNA, potentially leading to anticancer effects.

Comparison with Similar Compounds

Biological Activity

The compound N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic molecule that incorporates various pharmacologically significant moieties. This article focuses on its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₅H₁₅N₃O₂S₂

- Molecular Weight : 325.42 g/mol

- IUPAC Name : this compound

Its structure features a thiadiazole ring, a naphthalene moiety, and a quinoline derivative, all of which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli as well as fungal pathogens like Aspergillus niger . The presence of the thiadiazole ring enhances the compound's ability to disrupt microbial cell functions.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that certain thiadiazole compounds can inhibit tumor growth in vivo and in vitro by targeting specific signaling pathways involved in cancer progression .

Neuroprotective Effects

The incorporation of the quinoline moiety is notable for its neuroprotective properties. Research has demonstrated that quinoline derivatives can mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells . This suggests that this compound may offer therapeutic benefits in neurodegenerative diseases.

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties due to the presence of the naphthalene moiety. Naphthalene derivatives are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This could make this compound a candidate for treating inflammatory conditions.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various thiadiazole derivatives, one compound similar to this compound showed significant tumor suppression in xenograft models. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Q & A

What are the established synthetic routes for N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide, and what experimental parameters are critical for yield optimization?

Level: Basic

Answer:

The compound is synthesized via multi-step protocols involving 1,3-dipolar cycloaddition or nucleophilic substitution. Key steps include:

- Copper-catalyzed cycloaddition : Reacting azides (e.g., 2-azido-N-phenylacetamide derivatives) with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a t-BuOH/H2O (3:1) solvent system with Cu(OAc)2 as a catalyst. Reaction progress is monitored by TLC (hexane:EtOAc 8:2), and products are purified via recrystallization (ethanol) .

- Chloroacetylation : Refluxing intermediates (e.g., 2-amino-5-aryl-methylthiazole) with chloroacetyl chloride in triethylamine/dioxane, followed by aqueous workup and recrystallization .

Critical parameters : Catalyst loading (10 mol% Cu(OAc)2), solvent polarity, reaction time (6–8 h for cycloaddition), and temperature (room temperature vs. reflux).

How can computational methods enhance the design of reaction conditions for synthesizing this compound?

Level: Advanced

Answer:

Quantum chemical calculations (e.g., DFT) and AI-driven tools can:

- Predict reaction pathways : Identify low-energy transition states for cycloaddition or acetylation steps, reducing trial-and-error experimentation .

- Optimize solvent systems : Machine learning models correlate solvent polarity with reaction efficiency (e.g., t-BuOH/H2O for cycloaddition ).

- Screen catalysts : Virtual libraries assess Cu(I)/Cu(II) catalyst efficacy, minimizing experimental iterations .

What spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

Level: Basic

Answer:

Key techniques :

- IR spectroscopy : Confirms amide C=O (1670–1680 cm<sup>-1</sup>) and thioether S–C (650–700 cm<sup>-1</sup>) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using deuterated solvents (DMSO-d6); e.g., naphthalene protons appear at δ 7.2–8.4 ppm .

Resolving contradictions : - Impurity checks : Compare experimental vs. simulated spectra (e.g., MestReNova software).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

How can researchers evaluate the biological activity of this compound, and what assays are methodologically robust?

Level: Advanced

Answer:

In vitro assays :

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus or E. coli using broth microdilution (CLSI guidelines) .

- Enzyme inhibition : Test against lipoxygenase or acetylcholinesterase via spectrophotometric monitoring of substrate conversion .

Mechanistic studies : - Molecular docking : Use AutoDock Vina to predict binding affinity to bacterial enoyl-ACP reductase or fungal CYP51 .

What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Level: Advanced

Answer:

- Analog synthesis : Modify substituents on the thiadiazole (e.g., nitro, methyl groups) and assess bioactivity shifts .

- Pharmacophore mapping : Identify critical moieties (e.g., naphthalene for hydrophobic interactions) using MOE or Schrödinger .

- QSAR modeling : Correlate electronic parameters (Hammett σ) with MIC values to guide design .

How can solubility and formulation challenges be addressed for in vivo studies?

Level: Advanced

Answer:

- Co-solvent systems : Use DMSO:PEG 400 (1:4) for intravenous dosing .

- Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to enhance bioavailability .

- pH-adjusted solutions : Dissolve in citrate buffer (pH 4.5) for oral gavage .

What computational tools are recommended for predicting degradation pathways under physiological conditions?

Level: Advanced

Answer:

- Density Functional Theory (DFT) : Simulate hydrolysis of the acetamide or thioether bonds .

- Molecular Dynamics (MD) : Model interaction with esterases or cytochrome P450 enzymes .

- High-resolution LC-MS : Validate predicted metabolites (e.g., oxidative cleavage products) .

How should researchers resolve contradictions in biological assay data across studies?

Level: Advanced

Answer:

- Replicate experiments : Conduct triplicate assays with positive/negative controls (e.g., ciprofloxacin for antimicrobial tests) .

- Check compound stability : Use HPLC to verify integrity post-incubation (e.g., degradation in cell culture media) .

- Standardize protocols : Adopt OECD guidelines for cytotoxicity (MTT assay) to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.